Enantioselectivity in Lipase-Catalyzed Kinetic Resolution: (S)-Mandelonitrile Acetate vs. (R)-Mandelonitrile
In the lipase-catalyzed transesterification of racemic mandelonitrile, the (S)-enantiomer is preferentially converted to its acetate derivative with substantially higher enantiomeric excess (ee) compared to the unreacted (R)-mandelonitrile. Under conventional orbital shaker conditions, (S)-mandelonitrile acetate was obtained with >98% ee, whereas the residual (R)-mandelonitrile exhibited only 51% ee [1]. This differential selectivity, consistent with Kazlauskas' rule, demonstrates the preferential recognition of the (S)-configuration by Candida antarctica lipase B.
| Evidence Dimension | Enantiomeric excess (ee) in kinetic resolution products |
|---|---|
| Target Compound Data | (S)-Mandelonitrile acetate: >98% ee |
| Comparator Or Baseline | (R)-Mandelonitrile: 51% ee |
| Quantified Difference | ≥47% higher ee for the (S)-derived product |
| Conditions | Kinetic resolution of (±)-mandelonitrile using Candida antarctica lipase B in toluene, orbital shaker, 184 h reaction time |
Why This Matters
This large disparity in enantioselectivity enables efficient preparative separation of the (S)-enantiomer from racemic mixtures, reducing purification costs and improving yield in chiral pool synthesis.
- [1] Ribeiro SS, de Oliveira JR, Porto ALM. Lipase-catalyzed kinetic resolution of (±)-mandelonitrile under conventional condition and microwave irradiation. J Braz Chem Soc. 2012;23(7):1343-1348. doi:10.1590/S0103-50532012000700025. View Source
